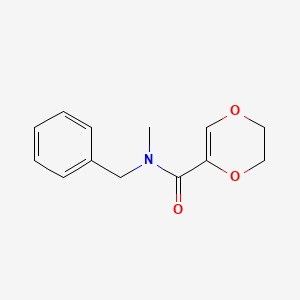
N-benzyl-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the family of dioxine derivatives and has shown promising results in different studies.
作用機序
The mechanism of action of N-benzyl-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in different cellular processes. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Moreover, it has been reported to inhibit the replication of influenza virus and herpes simplex virus.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death, in cancer cells. Additionally, it has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its potential use as an antioxidant agent. Furthermore, it has been reported to reduce the levels of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of N-benzyl-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is its broad range of potential applications. It has been investigated for its antitumor, antiviral, antimicrobial, antioxidant, and anti-inflammatory properties. Moreover, it has been reported to exhibit low toxicity levels, making it a potential candidate for drug development. However, one of the limitations of N-benzyl-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for the research on N-benzyl-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide. One possible direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer, viral infections, and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, it would be interesting to investigate its potential use as a drug delivery system or as a scaffold for the synthesis of novel compounds with improved efficacy and bioavailability. Finally, it would be valuable to explore its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, N-benzyl-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is a promising chemical compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its applications in different fields.
合成法
The synthesis of N-benzyl-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide involves the reaction of benzylamine with methyl 2,3-dihydro-1,4-dioxine-5-carboxylate in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of the desired product.
科学的研究の応用
N-benzyl-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. Additionally, it has been investigated for its potential use as an antioxidant and anti-inflammatory agent.
特性
IUPAC Name |
N-benzyl-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14(9-11-5-3-2-4-6-11)13(15)12-10-16-7-8-17-12/h2-6,10H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQUKUJOCUAEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)

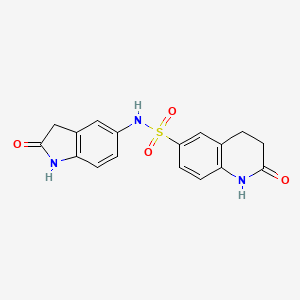
![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)

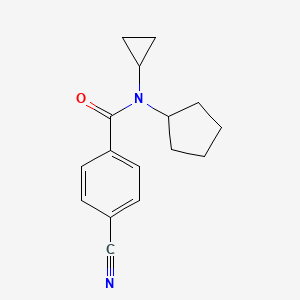
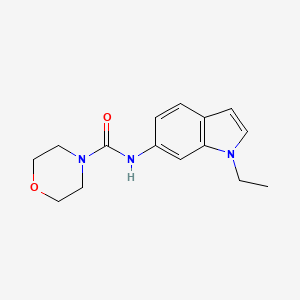
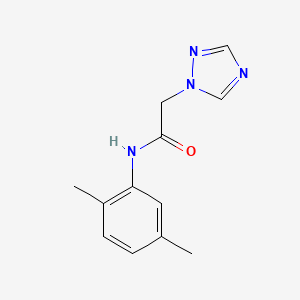
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)
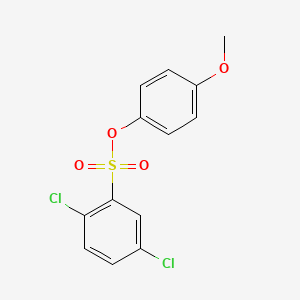
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)
![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)